molecular formula C7H11NO3 B023105 Ethyl (S)-4-cyano-3-hydroxybutyrate CAS No. 312745-91-8

Ethyl (S)-4-cyano-3-hydroxybutyrate

Cat. No. B023105
M. Wt: 157.17 g/mol
InChI Key: LOQFROBMBSKWQY-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of ethyl (S)-4-cyano-3-hydroxybutyrate involves several steps, including the ring-opening of (S)-(-)-epichlorohydrin with sodium cyanide, followed by alcoholysis, protection of the hydroxyl group, cyanidation, and finally deprotection. The overall yield from these processes is significant, highlighting efficient pathways for its production (Jiang Cheng-jun, 2009).

Molecular Structure Analysis

The molecular structure of ethyl (S)-4-cyano-3-hydroxybutyrate and its enantiomers plays a crucial role in its reactivity and the synthesis of target molecules. Advanced spectroscopic and diffractometric techniques are employed to characterize polymorphic forms, providing insights into its solid-state chemistry and facilitating the development of analytical methods for its characterization (F. Vogt et al., 2013).

Chemical Reactions and Properties

Ethyl (S)-4-cyano-3-hydroxybutyrate undergoes various chemical reactions, including enantioselective hydrogenation and carbonyl reduction. These reactions are pivotal in producing enantiomerically pure compounds, demonstrating its utility in synthesizing chiral intermediates for pharmaceutical applications (Qinghua Meng et al., 2008).

Physical Properties Analysis

Investigating the physical properties of ethyl (S)-4-cyano-3-hydroxybutyrate, such as melting points, solubility in various solvents, and crystalline forms, is essential for its application in synthesis processes. Detailed studies on polymorphism reveal the challenges in distinguishing between different forms, underscoring the importance of precise analytical techniques (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the influence of functional groups on its behavior, are fundamental for its utilization in synthesis pathways. The compound's versatility is evident in its application in enantioselective synthesis and as a precursor for various biologically active molecules (Zhongyu You et al., 2013).

Scientific Research Applications

  • Synthesis of Cyclopropanedioic Acid Intermediate : Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be synthesized from (S)-(-)-epichlorohydrin with a 57% yield. This process provides a promising intermediate for the synthesis of cyclopropanedioic acid (Jiang Cheng-jun, 2009).

  • Synthesis of Atorvastatin Intermediate : An efficient and scalable process synthesizes ethyl (R)-4-cyano-3-hydroxybutyrate, potentially used as an intermediate in the synthesis of Atorvastatin (Lipitor), using low-cost starting materials and Pfnex Expression Technology (S. Bergeron et al., 2006).

  • Biocatalyst for Atorvastatin Synthesis : An amidase from Rhodococcus erythropolis No. 7 shows potential as a biocatalyst for the production of ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate in synthesizing Atorvastatin, a cholesterol-lowering drug (H. Park, K. Uhm, Hyung-Kwoun Kim, 2008).

  • Synthesis of Chiral (S)-3-Hydroxytetrahydrofuran : Chiral (S)-3-hydroxytetrahydrofuran can be synthesized from ethyl 4-chloro-(S)-3-hydroxybutyrate with high yield and purity, achieving 96.3% optical purity (Ding Xiu-li, 2008).

  • Production of Optically Active Ethyl 4-Chloro-3-Hydroxybutyrate : A novel method for generating optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells results in high enantiomeric purity and a yield of 33% (Toshio Suzuki et al., 1996).

  • Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate Enantiomers : Enzymatic reduction of ethyl 4-cyano-3-hydroxybutanoate with two whole cells yields both (R)-enantiomer and (S)-enantiomer of (R)-ethyl 4-cyano-3-hydroxybutanoate in high yield and high purity (J. Jin, Jie Zhang, 2011).

  • Synthesis of Enantiomerically Pure (S)-3-Hydroxy-γ-Butyrolactone : A simple and practical approach to enantiomerically pure (S)-3-hydroxy-γ-butyrolactone synthesis, an intermediate for statin-based drugs and related compounds, is presented (Pradeep Kumar et al., 2005).

  • Synthesis of Optically Active Ethyl (R)-4-Cyano-3-Hydroxybutanoate : Understanding the synthesis of optically active ethyl (R)-4-cyano-3-hydroxybutanoate (HN) is crucial for its extensive use in pharmaceuticals and biotechnology (Zhongyu You et al., 2013).

  • Microbial Reduction of Ethyl Acetoacetate : Microbial reduction of ethyl acetoacetate produces (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-hydroxybutyrate for the first time (B. Wipf et al., 1983).

  • Salt-Tolerant Microbial Esterase WDEst17 : This enzyme efficiently generates optically pure ethyl (R)-3-hydroxybutyrate, an important chiral drug intermediate, with a 99% enantiomeric excess and a conversion rate of 65.05% after process optimization (Yilong Wang et al., 2018).

Safety And Hazards

The safety and hazards of Ethyl (S)-4-cyano-3-hydroxybutyrate would depend on its specific properties. Generally, compounds with ethyl groups are flammable, and those with cyano groups can be toxic .

properties

IUPAC Name

ethyl (3S)-4-cyano-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427305
Record name Ethyl (S)-4-cyano-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-4-cyano-3-hydroxybutyrate

CAS RN

312745-91-8
Record name Ethyl (S)-4-cyano-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The recombinant E. coli HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 0.5 g, 3.2 mg of NADP, and then 0.5 g of ethyl 4-iodoacetoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 72 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 900 mg of ethyl (S)-4-iodo-3-hydroxybutyrate. The optical purity of the ethyl (S)-4-iodo-3-hydroxybutyrate was analyzed as follows and found to be 91.6% e.e. That is, the sample was heated together with sodium cyanide in dimethyl sulfoxide to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by an HPLC method. NMR(CDC13)δ(ppm): 1.28(3H,t), 2.65(2H,d), 3.31(3H,m), 4.00(1H,m), 4.20(2H,q); Column: Chiralpak AS (0.46×25 cm) manufactured by Daicel Chemical Industries, Co., Ltd.; Column temperature: 25° C.; Eluent: n-hexane/ethanol of 95/5; Flow rate: 1 ml/min.; Detection: 254 nm; Elution time: 19.6 minutes for (S), 21.3 minutes for (R).
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Synthesis routes and methods II

Procedure details

The recombinant E. coil HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 7.5 g, 3.2 mg of NADP, and then 4 g of ethyl 2-methyl-3-oxoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 18 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 3.5 g of ethyl 3-hydroxy-2-methylbutyrate. The optical purity of the ethyl 3-hydroxy-2-methylbutyrate was analyzed as follows and found to be 91.6% e.e. The analysis was performed in the following manner. The sample was reacted with sodium cyanide in demethyl sulfoxide at room temperature to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by the HPLC method. 1H-NMR(CDC13)δ(ppm): 1.17(3H,t), 1.22(2H,t), 1.28(3H,t), 2.46(1H,m), 2.82(1H,br), 3.90(1H,m), 4.18(2H,q).
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Synthesis routes and methods III

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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